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molecular formula C13H11ClFNO B131394 3-Chloro-4-(3-fluorobenzyloxy)aniline CAS No. 202197-26-0

3-Chloro-4-(3-fluorobenzyloxy)aniline

Cat. No. B131394
M. Wt: 251.68 g/mol
InChI Key: AYPFEYDGZDPAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07064203B2

Procedure details

Compound 3A (1.65 g, 78%) was prepared from 4-amino-2-chloro-phenol (1.06 g, 7.38 mmol), 3-fluorobenzyl alcohol (2.4 g, 16.8 mmol) by a route analogous to that used for the preparation of 1C.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[F:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH2:14]O.ClC1C=C(N)C=CC=1OCC1C=CC=CN=1>>[Cl:9][C:4]1[CH:3]=[C:2]([NH2:1])[CH:7]=[CH:6][C:5]=1[O:8][CH2:14][C:13]1[CH:16]=[CH:17][CH:18]=[C:11]([F:10])[CH:12]=1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
2.4 g
Type
reactant
Smiles
FC=1C=C(CO)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1OCC1=NC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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